GP 2A
Overview
Description
GP 2A is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by its tricyclic pyrazole core, which is substituted with a cyclohexyl group, two chlorine atoms, and a methyl group. It has been studied for its potential biological activities, particularly as a cannabinoid receptor agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GP 2A typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core. This can be achieved through a series of condensation and cyclization reactions.
Introduction of Substituents: The introduction of the cyclohexyl, dichlorophenyl, and methyl groups is carried out through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Final Coupling and Purification: The final step involves coupling the substituted indeno[1,2-c]pyrazole core with the carboxamide group. This step may require the use of coupling agents and purification techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
GP 2A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups, allowing for the creation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has been investigated for its potential biological activities, particularly as a cannabinoid receptor agonist. Studies have shown that it can modulate the activity of cannabinoid receptors, which are involved in various physiological processes.
Medicine: The compound’s ability to interact with cannabinoid receptors makes it a potential candidate for the development of new therapeutic agents for conditions such as pain, inflammation, and neurological disorders.
Industry: In the industrial sector, the compound can be used as a building block for the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of GP 2A involves its interaction with cannabinoid receptors, particularly the CB2 receptor. Upon binding to the receptor, the compound induces a conformational change that activates downstream signaling pathways. This activation leads to various physiological effects, such as modulation of pain perception and inflammation. The molecular targets and pathways involved include the phosphorylation of ERK1/2 and changes in the activity of microglial cells.
Comparison with Similar Compounds
Similar Compounds
1-(2’,4’-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: This compound is structurally similar and also acts as a cannabinoid receptor agonist.
1-(2’,4’-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: Another analog with similar biological activity.
Uniqueness
GP 2A is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This unique structure contributes to its distinct binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O/c1-14-7-9-18-15(11-14)12-19-22(24(30)27-17-5-3-2-4-6-17)28-29(23(18)19)21-10-8-16(25)13-20(21)26/h7-11,13,17H,2-6,12H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEFJYZGXZENAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582457 | |
Record name | N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919077-81-9 | |
Record name | N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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